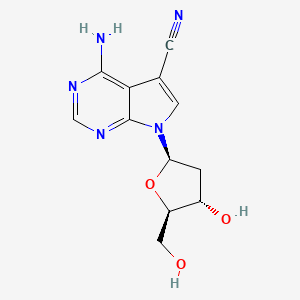
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)-
概要
説明
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- is a heterocyclic compound with a pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol, yielding aldoximes. These aldoximes are then converted into the desired compound in a basic medium . Another method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by a multi-component reaction involving aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted regiospecific syntheses has been explored to enhance the efficiency and selectivity of the production process .
化学反応の分析
Types of Reactions
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- can be compared with other similar compounds, such as:
3-Amino-4-pyrazolecarbonitrile: Shares a similar pyrazole ring structure but differs in the substitution pattern.
2,3-Dihydro-1H-pyrazole-4-carbonitrile: Exhibits similar chemical properties but has a different hydrogenation state.
Pyrazolo[1,5-a]pyrimidines: Contains a fused pyrazole-pyrimidine ring system, offering different reactivity and applications.
These comparisons highlight the unique features of 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)-, such as its specific substitution pattern and potential for diverse chemical transformations.
特性
IUPAC Name |
3-amino-1-(2-phenylethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-8-11-9-16(15-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAXYRYNTXXFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442091 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159979-72-3 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B3048108.png)









